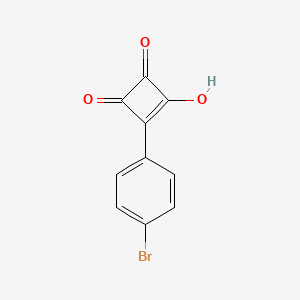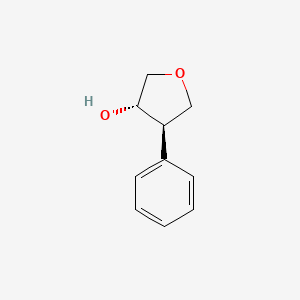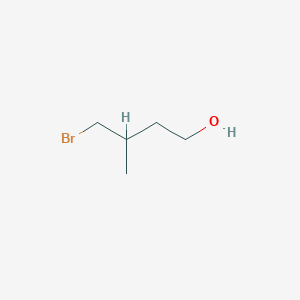
4-bromo-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylbutan-1-ol: is an organic compound belonging to the class of alcohols. It is a colorless liquid with a sweet odor and is miscible with water and ethanol. This compound is widely used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methylbutan-1-ol can be achieved through a substitution reaction of 4-bromo-3-methylbutan-1-ene with water. The reaction involves adding 4-bromo-3-methylbutan-1-ene to a round-bottom flask, followed by the addition of water and sulfuric acid. The mixture is then heated under reflux for several hours. After cooling, the organic layer is separated, washed with water, dried with anhydrous sodium sulfate, and distilled to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ and H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
4-Bromo-3-methylbutan-1-ol is a valuable reagent in organic synthesis. It is used in the synthesis of various compounds such as aryl ethers, aryl amines, and other heterocyclic compounds. It also serves as a catalyst in the synthesis of polymers and other organic compounds. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-methylbutan-1-ol is based on its ability to act as a nucleophile. It is a strong base and readily reacts with electrophiles to form a covalent bond. It can also act as a catalyst in a variety of organic reactions, including aldol condensations, acylations, and alkylations.
Comparison with Similar Compounds
3-Methylbutan-1-ol: Similar structure but lacks the bromine atom.
4-Bromo-1-butanol: Similar structure but lacks the methyl group.
3-Bromo-3-methylbutan-1-ol: Similar structure but with different substitution patterns
Uniqueness: 4-Bromo-3-methylbutan-1-ol is unique due to the presence of both a bromine atom and a methyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.
Properties
IUPAC Name |
4-bromo-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENZFJXAHFAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
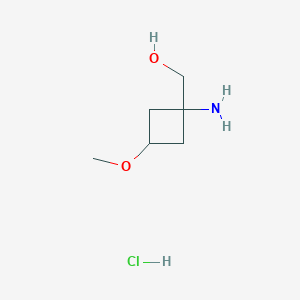
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
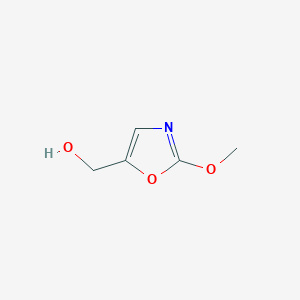
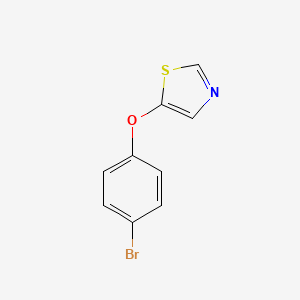
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)
![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)
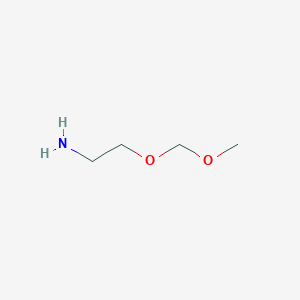
![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
